molecular formula C15H16N2O7S B13878604 2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide

2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide

Cat. No.: B13878604
M. Wt: 368.4 g/mol
InChI Key: LONOZRQXEJQBTN-UHFFFAOYSA-N
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Description

2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is a complex organic compound with a molecular formula of C15H16N2O7S . This compound features a nitro group, a trimethoxyphenyl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide typically involves the nitration of 3,4,5-trimethoxyaniline followed by sulfonation. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid under controlled temperatures to ensure the selective nitration and sulfonation of the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This results in the inhibition of cell division and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and inhibits tubulin polymerization.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is unique due to its combination of a nitro group, a trimethoxyphenyl group, and a benzenesulfonamide moiety. This unique structure allows it to exhibit diverse biological activities, including anti-cancer, anti-fungal, and anti-bacterial properties .

Properties

Molecular Formula

C15H16N2O7S

Molecular Weight

368.4 g/mol

IUPAC Name

2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C15H16N2O7S/c1-22-12-8-10(9-13(23-2)15(12)24-3)16-25(20,21)14-7-5-4-6-11(14)17(18)19/h4-9,16H,1-3H3

InChI Key

LONOZRQXEJQBTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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